molecular formula C18H28ClNO B1619009 Clofenciclan CAS No. 5632-52-0

Clofenciclan

Cat. No.: B1619009
CAS No.: 5632-52-0
M. Wt: 309.9 g/mol
InChI Key: FFCARBNHUSWRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Clofenciclan involves the reaction of 4-chlorophenylcyclohexanol with diethylaminoethanol under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Clofenciclan undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

Clofenciclan, also known as Chlorphencyclan, is a compound classified as an arylcyclohexylamine. Developed in the 1950s by Boehringer & Soehne, it primarily acts as a dopamine-releasing agent. Despite its potential therapeutic applications, it has not gained significant popularity due to its pronounced stimulant effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-(4-chlorophenyl)-1-(diethylamino)ethoxycyclohexane
  • CAS Number : 5632-52-0
  • Molecular Formula : C₁₈H₂₈ClNO
  • Molar Mass : 309.88 g/mol

This compound exhibits several pharmacological activities:

  • Dopamine Releasing Agent : It stimulates dopamine release, which can enhance mood and cognitive functions.
  • NMDA Receptor Antagonism : This property confers neuroprotective effects and may contribute to its anesthetic and anticonvulsant activities .
  • Receptor Interactions :
    • Agonistic activity at μ-opioid receptors, providing analgesic effects.
    • Antagonistic activity at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially affecting cognitive functions .

Pharmacological Effects

This compound's biological activity has been studied in various contexts:

  • Cognitive Enhancement : Research indicates that this compound can improve cognitive functions, particularly in conditions like ADHD. Its dopamine-releasing properties are believed to enhance attention and reduce impulsivity .
  • Neuroprotection : The NMDA receptor antagonism contributes to neuroprotective effects, which may be beneficial in conditions involving excitotoxicity or oxidative stress .
  • Analgesia : Its action on the μ-opioid receptors suggests potential use in pain management, although this area requires further investigation.

Case Studies and Clinical Research

Several studies have investigated the effects of this compound:

  • A study involving patients with ADHD demonstrated significant improvements in attention and behavior when treated with this compound compared to placebo groups. The results indicated a marked reduction in ADHD symptoms over a treatment period of 12 weeks .
  • Another research project focused on the neuroprotective effects of this compound in animal models of ischemia-reperfusion injury. Results showed that the compound reduced markers of oxidative stress and improved survival rates post-injury .

Table of Biological Activities

Activity TypeEffect/OutcomeReference
Cognitive EnhancementImproved attention in ADHD patients
NeuroprotectionReduced oxidative stress in ischemia models
AnalgesiaPotential pain relief via μ-opioid receptor action

Metabolism and Pharmacokinetics

This compound undergoes metabolic conversion primarily through hepatic pathways. Key metabolites include:

  • Metabolite I : Major metabolite found in human urine, accounting for approximately 23.5% of the administered dose within 24 hours.
  • Metabolite II : Less prevalent but also significant in terms of pharmacological activity.

Stability and Formulation

This compound exhibits pH-dependent hydrolysis, suggesting that formulation strategies could enhance its stability and bioavailability. Complexation with cyclodextrins has been shown to improve solubility and reduce bitterness, enhancing patient compliance .

Q & A

Basic Research Questions

Q. What key physicochemical properties of Clofenciclan are critical for designing pharmacological studies?

  • Methodological Answer: Characterize solubility (via shake-flask method), partition coefficient (logP using HPLC), pKa (potentiometric titration), and thermal stability (TGA/DSC). Compare these properties to structurally analogous compounds to infer bioavailability and target engagement. Validate using NMR and mass spectrometry for structural confirmation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer: Document reaction parameters (e.g., stoichiometry, solvent purity, temperature gradients) and purification steps (e.g., column chromatography conditions, crystallization solvents). Provide raw spectral data (e.g., 1^1H/13^{13}C NMR, IR) in supplementary materials and cross-validate with independent synthesis batches .

Q. What ethical considerations are paramount in preclinical studies involving this compound?

  • Methodological Answer: Adhere to institutional animal care protocols (e.g., 3Rs principles: Replacement, Reduction, Refinement). Justify sample sizes statistically to minimize unnecessary subjects. Include control groups and blinding procedures to reduce bias. Disclose conflicts of interest and data-sharing plans in ethics submissions .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action across in vitro and in vivo models be resolved?

  • Methodological Answer: Conduct cross-model validation by replicating in vitro conditions (e.g., oxygen levels, serum concentration) in vivo. Use isotopic tracing (e.g., 14^{14}C-labeled this compound) to track metabolite distribution. Perform meta-analyses of dose-response curves to identify threshold effects or species-specific metabolic differences .

Q. What experimental designs optimize the detection of this compound’s off-target effects in complex biological systems?

  • Methodological Answer: Combine high-throughput proteomic profiling (e.g., affinity pulldown with mass spectrometry) and transcriptomic analysis (RNA-seq) to identify off-target interactions. Validate hits using CRISPR-based gene knockout models and orthogonal binding assays (e.g., SPR, ITC) .

Q. How should researchers address variability in this compound’s pharmacokinetic data across studies?

  • Methodological Answer: Standardize protocols for blood sampling intervals, matrix preparation (e.g., plasma vs. serum), and analytical methods (e.g., LC-MS/MS calibration). Use population pharmacokinetic modeling to account for inter-individual variability and covariate effects (e.g., age, genotype) .

Q. Data Analysis & Interpretation

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent efficacy in heterogeneous cell populations?

  • Methodological Answer: Apply mixed-effects models to account for cell-line variability. Use Bayesian hierarchical modeling to estimate uncertainty in EC50_{50} values. Validate with bootstrapping or permutation tests to ensure reproducibility .

Q. How can machine learning improve the prediction of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer: Train graph neural networks (GNNs) on curated datasets of analogous compounds to predict binding affinities. Validate predictions with molecular dynamics simulations (e.g., free-energy perturbation) and in vitro assays .

Q. Literature & Knowledge Gaps

Q. What strategies identify understudied applications of this compound in non-canonical pathways?

  • Methodological Answer: Perform systematic reviews using PRISMA guidelines to map existing studies. Apply text-mining tools (e.g., NLP on PubMed abstracts) to highlight underrepresented pathways. Prioritize targets with high betweenness centrality in protein interaction networks .

Q. How can researchers reconcile discrepancies between computational predictions and empirical data for this compound’s metabolic stability?

  • Methodological Answer: Refine QSAR models by incorporating microsomal stability data and CYP450 inhibition profiles. Validate with human hepatocyte assays and in silico docking studies using cryo-EM structures of metabolic enzymes .

Q. Ethical & Reporting Standards

Q. What frameworks ensure transparency in reporting negative results from this compound trials?

  • Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish negative datasets in repositories like Zenodo or Figshare with detailed metadata. Use CONSORT or ARRIVE checklists for preclinical reporting .

Q. How should researchers address potential biases in this compound’s preclinical efficacy studies?

  • Methodological Answer: Implement randomization in animal grouping and blinded outcome assessments. Pre-register study protocols on platforms like OSF to reduce publication bias. Perform sensitivity analyses to evaluate confounding variables .

Q. Cross-Disciplinary Integration

Q. What methodologies integrate this compound’s chemical biology data with clinical outcomes?

  • Methodological Answer: Develop pharmacokinetic-pharmacodynamic (PK-PD) models linking in vitro IC50_{50} values to patient plasma concentrations. Use multi-omics integration (proteomics, metabolomics) to identify biomarker panels predictive of therapeutic response .

Q. How can systems biology approaches elucidate this compound’s polypharmacology?

  • Methodological Answer: Construct interactome maps using STRING or Reactome databases. Apply modular response analysis (MRA) to quantify network perturbations. Validate with CRISPR-Cas9 screens to identify synthetic lethal interactions .

Properties

CAS No.

5632-52-0

Molecular Formula

C18H28ClNO

Molecular Weight

309.9 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)cyclohexyl]oxy-N,N-diethylethanamine

InChI

InChI=1S/C18H28ClNO/c1-3-20(4-2)14-15-21-18(12-6-5-7-13-18)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15H2,1-2H3

InChI Key

FFCARBNHUSWRGK-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl

Key on ui other cas no.

5632-52-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.